molecular formula C12H4Br4O2 B009422 1,3,7,9-Tetrabromodibenzo-p-dioxin CAS No. 109333-30-4

1,3,7,9-Tetrabromodibenzo-p-dioxin

Cat. No. B009422
M. Wt: 499.77 g/mol
InChI Key: XQDUOAUBGVDINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7,9-Tetrabromodibenzo-p-dioxin (TBrDD) is a synthetic chemical compound that belongs to the family of dioxins. It is a highly toxic and persistent organic pollutant that is widely distributed in the environment. TBrDD is produced as a byproduct of various industrial processes, including waste incineration, metal smelting, and paper production. Due to its toxicity and persistence, TBrDD has been a topic of concern for environmental and public health experts.

Mechanism Of Action

The mechanism of action of 1,3,7,9-Tetrabromodibenzo-p-dioxin involves its binding to the aryl hydrocarbon receptor (AhR), which is a ligand-activated transcription factor. Once bound to AhR, 1,3,7,9-Tetrabromodibenzo-p-dioxin induces the expression of genes involved in xenobiotic metabolism and inflammation. 1,3,7,9-Tetrabromodibenzo-p-dioxin also causes oxidative stress and DNA damage, leading to cell death and tissue damage.

Biochemical And Physiological Effects

1,3,7,9-Tetrabromodibenzo-p-dioxin has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to cause liver damage, immune system suppression, and reproductive toxicity in animals. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been shown to affect the endocrine system, causing alterations in hormone levels and disrupting normal physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments include its high toxicity and persistence, which allows for the study of long-term effects of exposure. However, the use of 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments is limited by its high cost and the need for specialized equipment and facilities to handle and dispose of the compound safely.

Future Directions

Future research on 1,3,7,9-Tetrabromodibenzo-p-dioxin should focus on its effects on human health, as most of the current research has been conducted on animals. Additionally, research should be conducted to develop more effective methods for the detection and removal of 1,3,7,9-Tetrabromodibenzo-p-dioxin from the environment. Finally, research should be conducted to develop safer and more sustainable alternatives to the industrial processes that produce 1,3,7,9-Tetrabromodibenzo-p-dioxin.

Synthesis Methods

1,3,7,9-Tetrabromodibenzo-p-dioxin can be synthesized through several methods, including the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder, the reaction of 1,3,7,9-tetrabromodibenzofuran with iron powder, and the reaction of 1,3,7,9-tetrabromodibenzofuran with sodium borohydride. The most commonly used method is the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder.

Scientific Research Applications

1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in scientific research to study its toxic effects on living organisms. It has been shown to have carcinogenic, mutagenic, and teratogenic effects on various animal species. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been used as a reference compound in toxicology studies to compare the toxicity of other dioxins and related compounds. Additionally, 1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in environmental research to study the distribution and fate of dioxins in the environment.

properties

CAS RN

109333-30-4

Product Name

1,3,7,9-Tetrabromodibenzo-p-dioxin

Molecular Formula

C12H4Br4O2

Molecular Weight

499.77 g/mol

IUPAC Name

1,3,7,9-tetrabromodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H

InChI Key

XQDUOAUBGVDINZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Other CAS RN

109333-30-4

synonyms

1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.